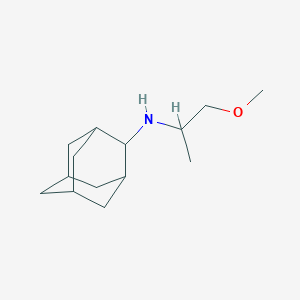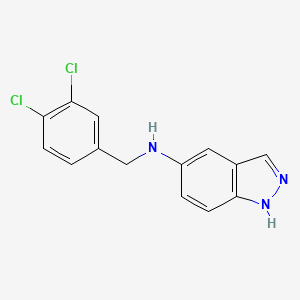![molecular formula C21H24N2O B3853236 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853236.png)
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone, also known as DPI or 1,4-Diphenyl-4-(2,3-dihydro-2-oxo-1H-inden-2-yl)-1-piperazineethanone, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
The exact mechanism of action of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in synaptic plasticity and is involved in several neurological and psychiatric disorders. By blocking the NMDA receptor, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone can potentially modulate the activity of neurotransmitters such as glutamate and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone can protect against neurodegeneration and improve cognitive function in animal models of neurodegenerative diseases. 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments, including its high purity and stability, and its well-established synthesis method. However, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can make it challenging to use 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone in certain types of experiments, and researchers must take precautions to ensure the safety of their subjects.
Future Directions
There are several potential future directions for research on 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone. Another area of interest is the exploration of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone's potential therapeutic applications in other areas, such as pain management and addiction treatment. Finally, researchers may also investigate the potential use of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been studied for its potential therapeutic applications in several areas, including neurology, oncology, and psychiatry. In neurology, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis. In psychiatry, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been shown to have anxiolytic and antidepressant effects and can potentially be used to treat anxiety and depression.
properties
IUPAC Name |
1-[4-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16(24)17-6-8-20(9-7-17)22-10-12-23(13-11-22)21-14-18-4-2-3-5-19(18)15-21/h2-9,21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAJSGNBXMWONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B3853157.png)
![ethyl 4-[(tetrahydro-2-furanylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B3853161.png)

![[1-(4-phenylcyclohexyl)-3-piperidinyl]methanol](/img/structure/B3853174.png)

![1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine](/img/structure/B3853192.png)
![N-[2-(3-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3853194.png)
![1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine](/img/structure/B3853195.png)
![4-(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853205.png)
![ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853212.png)


![N-bicyclo[2.2.1]hept-2-yl-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3853233.png)
